4-Bromo-3-hydroxyanthranilic acid
Description
4-Bromo-3-hydroxyanthranilic acid (CAS: 20776-50-5) is a brominated derivative of 3-hydroxyanthranilic acid, with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Structurally, it features an amino group at position 2, a hydroxyl group at position 3, and a bromine substituent at position 4 on the aromatic ring (Figure 1). This compound is notable for its role in inhibiting 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme involved in the production of neurotoxic quinolinic acid (QUIN) in neurological disorders .
Properties
CAS No. |
39978-92-2 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-amino-4-bromo-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |
InChI Key |
PRAIUJQFEWRCSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)Br |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)O)Br |
Other CAS No. |
39978-92-2 |
Synonyms |
4-Br-3HANA 4-bromo-3-hydroxyanthranilic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Positional Isomerism : 5-Bromoanthranilic acid (CAS 5794-88-7) shares the same molecular formula as the title compound but lacks the 3-OH group, reducing its bioactivity in 3-HAO inhibition .
- Halogen Effects : Bromine’s larger atomic radius and electronegativity enhance 4-Bromo-3-hydroxyanthranilic acid’s inhibitory potency compared to fluoro and chloro analogs .
Table 2: Comparative Bioactivity in 3-HAO Inhibition
Mechanistic Insights:
- The 3-OH group is critical for binding to 3-HAO’s active site, while bromine at position 4 sterically hinders substrate oxidation, preventing QUIN formation .
Physicochemical and ADME Properties
Table 3: ADME and Drug-Likeness Comparisons
| Property | 4-Bromo-3-hydroxyanthranilic acid | 3-Hydroxyanthranilic acid | 5-Bromoanthranilic acid |
|---|---|---|---|
| LogP (Predicted) | 1.82 | 0.95 | 1.80 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| GI Absorption | High | High | High |
| BBB Permeability | Low | Low | Low |
| CYP Inhibition Risk | Moderate | Low | Moderate |
Notes:
- All analogs show low BBB penetration, limiting direct neurotherapeutic applications .
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